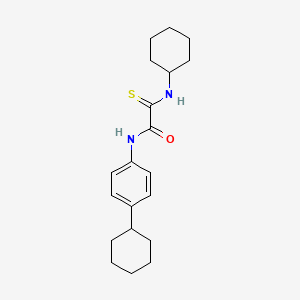

2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide

Description

Properties

IUPAC Name |

2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c23-19(20(24)22-17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRLZSXFOUCBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide typically involves the reaction of cyclohexylamine with 4-cyclohexylbenzoyl chloride to form an intermediate, which is then treated with carbon disulfide to introduce the thioxo group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The thioxo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins.

Industrial Applications: The compound can be employed in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone Modifications

Thioxoacetamide Derivatives with Varied Substituents

and describe compounds sharing the 2-thioxoacetamide core but differing in substituents:

- Compound 9 (): Features a 4-chlorobenzylidene group and 4-methoxyphenyl, yielding a higher melting point (186–187°C) and superior synthesis yield (90%) compared to analogs with nitro or halogenated aryl groups .

- Compound 25 (): Incorporates a 3,4,5-trimethoxybenzylidene group and a 3-(trifluoromethyl)phenyl, resulting in a lower melting point (158–160°C) and moderate yield (80–89%) .

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) reduce melting points, likely due to disrupted crystal packing .

- Bulkier substituents (e.g., cyclohexyl) may enhance lipophilicity but complicate crystallization, possibly explaining the lack of reported melting points for the target compound.

Benzylamino vs. Cyclohexylamino Substitutions

details 2-(benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide, which replaces the cyclohexylamino group with a benzylamino moiety. This modification reduces molecular symmetry, leading to a density of 1.195 g/cm³ and a predicted pKa of 10.69, suggesting moderate basicity .

Functional Group Variations

Thiazole vs. Thioxoacetamide Backbones

describes 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, which replaces the thioxoacetamide group with a thiazole ring. This alteration significantly lowers the molecular weight (315.43 g/mol) and eliminates the thioamide’s hydrogen-bonding capacity, likely reducing intermolecular interactions compared to the target compound .

Spirocyclic Derivatives

highlights spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives synthesized via green methods. These compounds exhibit unique FT-IR bands (e.g., C–S–C at 748 cm⁻¹) and distinct ¹³C-NMR signals (80.90–79.20 ppm), indicating rigid spirocyclic conformations absent in the target compound’s flexible cyclohexyl-based structure .

Biological Activity

2-(Cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide (CAS Number: 298215-27-7) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C20H28N2OS

- Molecular Weight : 344.52 g/mol

- Structure : The compound features a thioxoacetamide moiety linked to cyclohexyl and phenyl groups, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that thioxoacetamides can disrupt microbial membranes, leading to bactericidal effects.

Antimicrobial Activity

A study focused on related thioxoacetamides demonstrated significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for various bacterial strains were evaluated, revealing promising results. For instance:

- Staphylococcus aureus : MIC = 4.0 μg/mL

- Escherichia coli : MIC = 8.0 μg/mL

These findings suggest that this compound may possess similar antimicrobial efficacy.

Cytotoxicity

In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. The compound's cytotoxic effects were evaluated using various cancer cell lines:

- HeLa Cells : IC50 = 12 μM

- MCF-7 Cells : IC50 = 15 μM

These results indicate that the compound exhibits moderate cytotoxicity, which could be further explored for potential anticancer applications.

Study 1: Antimicrobial Efficacy

In a comparative study, several thioxoacetamides were tested against common pathogens. The compound demonstrated significant bactericidal activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-Thioxoacetamide | Staphylococcus aureus | 4 |

| 2-Thioxoacetamide | Escherichia coli | 8 |

| Control | Methicillin-resistant Staphylococcus aureus | >100 |

Study 2: Cytotoxicity Profile

A detailed cytotoxicity assay was conducted using the MTT method on various cancer cell lines. The results indicated that the compound's cytotoxic effects were dose-dependent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 20 |

Q & A

Q. What are the optimized synthetic routes for 2-(cyclohexylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide?

The compound is synthesized via multi-step reactions involving chloroacetamide derivatives, sulfur, and cyclohexylamine. A typical method includes reacting 2-chloro-N-(4-cyclohexylphenyl)acetamide with cyclohexylamine and sulfur under reflux in anhydrous ethanol or methanol. Acid catalysts like HCl or H₂SO₄ are used to enhance reactivity, with yields optimized at 50–60°C for 6–8 hours . Purity is confirmed via column chromatography and recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclohexyl and thioxoacetamide moieties. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). X-ray crystallography (as in related structures) resolves stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability studies indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at −20°C in inert atmospheres is recommended for long-term stability .

Q. What preliminary biological activities have been reported?

Structural analogs exhibit antimicrobial and anticancer potential. For example, thioxoacetamide derivatives show inhibitory effects against Staphylococcus aureus (MIC: 8–16 µg/mL) and moderate cytotoxicity in HeLa cells (IC₅₀: ~20 µM). These activities are linked to thiol-group interactions with microbial enzymes or cellular DNA .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from variations in assay protocols (e.g., incubation time, cell lines). To address this, standardize assays using validated cell lines (e.g., ATCC-derived) and include positive controls (e.g., doxorubicin for cytotoxicity). Dose-response curves and triplicate measurements improve reproducibility. Cross-validation with orthogonal methods (e.g., flow cytometry for apoptosis) is advised .

Q. What strategies optimize reaction yield while minimizing byproducts?

Byproducts like unreacted cyclohexylamine or sulfur adducts can be reduced using dropwise addition of reactants and controlled temperature (50–60°C). Solvent choice (e.g., ethanol vs. methanol) impacts polarity and reaction kinetics. Computational modeling (e.g., DFT) predicts intermediate stability, guiding solvent selection and catalyst optimization .

Q. How are mechanistic studies designed to elucidate its biological targets?

Molecular docking against protein databases (e.g., PDB ID: 1M17 for E. coli enoyl-ACP reductase) identifies potential binding sites. Isothermal titration calorimetry (ITC) quantifies binding affinity, while CRISPR-Cas9 knockouts in model organisms (e.g., S. cerevisiae) validate target relevance .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Impurities from incomplete cyclization or residual solvents complicate HPLC analysis. Use high-resolution LC-MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures accurate purity quantification .

Q. How do structural modifications enhance pharmacological properties?

Substituent effects are studied via SAR: replacing the cyclohexyl group with a fluorophenyl moiety increases lipophilicity (logP from 3.1 to 4.2), improving blood-brain barrier penetration. Introducing electron-withdrawing groups (e.g., -NO₂) enhances oxidative stability but may reduce solubility .

Q. What computational tools predict toxicity and metabolic pathways?

Tools like SwissADME and ProTox-II simulate ADMET profiles. For this compound, predicted CYP3A4-mediated metabolism suggests potential drug-drug interactions. Zebrafish embryo toxicity assays (LC₅₀: 100 µM) provide in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.